molecular formula C23H22F2N4O B6578248 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide CAS No. 922666-88-4

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide

Cat. No. B6578248
CAS RN: 922666-88-4
M. Wt: 408.4 g/mol
InChI Key: GJLVDXICMYPCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide (N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide) is a compound that has been studied for its potential to act as an anti-inflammatory agent. This compound has been found to have a variety of biochemical and physiological effects, and is currently being investigated for its potential applications in the fields of medicine and biotechnology.

Scientific Research Applications

N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide has been studied for its potential applications in the fields of medicine and biotechnology. It has been found to have anti-inflammatory properties, and has been studied for its potential to treat a variety of conditions, including rheumatoid arthritis and asthma. Additionally, it has been studied for its potential to act as an immunosuppressant, and has been found to be effective in reducing inflammation in animal models of asthma.

Mechanism of Action

The exact mechanism of action of N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been found to inhibit the production of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide has been found to have a variety of biochemical and physiological effects. In animal models of asthma, it has been found to reduce inflammation and improve lung function. Additionally, it has been found to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as inhibit the production of cyclooxygenase-2 (COX-2). Furthermore, it has been found to reduce levels of C-reactive protein (CRP), an indicator of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide as a research tool include its ability to reduce inflammation in animal models of asthma, as well as its ability to reduce levels of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2). Additionally, it is a relatively safe compound, with no known adverse effects.
The main limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments. Additionally, it has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide has a variety of potential applications in the fields of medicine and biotechnology. Future research should focus on further understanding the mechanism of action of this compound, as well as its potential applications in the treatment of a variety of conditions, including rheumatoid arthritis and asthma. Additionally, further research should focus on the development of more effective and stable formulations of this compound for use in laboratory experiments. Finally, future research should focus on the development of novel compounds with similar anti-inflammatory properties, as well as the potential to treat a variety of conditions.

Synthesis Methods

N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide can be synthesized by a two-step method. The first step involves the reaction of 4-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium hydroxide to form the desired product. The second step involves the reaction of the product with ethyl bromoacetate in the presence of a base such as sodium hydroxide to form the desired product.

properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLVDXICMYPCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.